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For Immediate Release

BOSTON, MA – December 15, 2025 – Kinaset Therapeutics' novel inhaled pan-Janus kinase

(JAK) inhibitor, Frevecitinib (KN-002), is emerging as a promising new therapeutic option for

patients with moderate-to-severe asthma. Early clinical data suggests Frevecitinib may offer a

competitive profile against established standard-of-care treatments, including inhaled

corticosteroids (ICS), long-acting beta-agonists (LABAs), and biologic therapies. This

comparison guide provides a detailed analysis of Frevecitinib's performance benchmarked

against current treatments, supported by available experimental data for researchers,

scientists, and drug development professionals.

Frevecitinib is a first-in-class, inhaled, single-capsule dry powder, pan-JAK inhibitor targeting

JAK1, JAK2, JAK3, and TYK2.[1] This mechanism of action is designed to deliver therapeutic

concentrations directly to the lungs while minimizing systemic exposure.[2] The U.S. Food and

Drug Administration (FDA) has cleared the Investigational New Drug (IND) application for

Frevecitinib, with a Phase 2b dose-ranging trial anticipated to commence in mid-2025 for

patients whose asthma is inadequately controlled with medium-to-high dose ICS/LABA therapy.

[3][4]

Comparative Efficacy
Preliminary data from the Phase 1b clinical trial (NCT05006521) of Frevecitinib have

demonstrated clinically meaningful improvements in key asthma endpoints. The following
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tables summarize the available data for Frevecitinib and compare it with pivotal trial data for

current standard-of-care treatments in similar patient populations.

Table 1: Comparison of Efficacy in Moderate-to-Severe Asthma

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b15573473?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15573473?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Treatment (Trial) Patient Population
Primary Endpoint(s) &
Result(s)

Frevecitinib (KN-002) (Phase

1b, Part 3)

Moderate-to-severe asthma on

ICS/LABA

Change in FEV1: +120 mL vs.

placebo at Day 10. In patients

with baseline blood eosinophils

≥300 cells/μL, the

improvement was +190 mL.

Change in ACQ-6: -0.15 points

vs. placebo at Day 10. In

patients with baseline blood

eosinophils ≥300 cells/μL, the

reduction was -0.46 points.

ICS/LABA (Pooled Data) Moderate-to-severe asthma

Reduction in Severe

Exacerbations: 47 fewer

events per 1000 participants

over ≥6 months compared to

ICS alone.[5]

Dupilumab (LIBERTY

ASTHMA QUEST)

Uncontrolled, moderate-to-

severe asthma

Reduction in Severe

Exacerbation Rate:

Significantly reduced

annualized severe

exacerbation rates compared

to placebo. Change in FEV1:

Significant improvement in pre-

bronchodilator FEV1 at Week

12.

Benralizumab (SIROCCO &

CALIMA)

Severe, uncontrolled

eosinophilic asthma

Reduction in Annual

Exacerbation Rate: 28-51%

reduction compared to

placebo.[6] Change in FEV1:

Up to 159 mL increase.[6]

Mepolizumab (MENSA) Severe eosinophilic asthma Reduction in Exacerbation

Rate: Significant reduction in

the frequency of clinically

significant exacerbations.
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Change in FEV1: Significant

improvement in FEV1.

Tezepelumab (NAVIGATOR) Severe, uncontrolled asthma

Reduction in Annualized

Asthma Exacerbation Rate

(AAER): Statistically significant

and clinically meaningful

reduction in AAER over 52

weeks compared to placebo.

[7] Change in FEV1: Greater

improvements in pre-

bronchodilator FEV1 at 52

weeks (0.23 L vs 0.09 L for

placebo).[8]

Table 2: Comparison of Safety and Tolerability
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Treatment
Common Adverse Events (Incidence ≥5%
and greater than placebo)

Frevecitinib (KN-002)

Phase 1 studies reported no significant systemic

or local safety concerns, with plasma levels

below pharmacologically active concentrations.

[9][10]

ICS/LABA

Generally well-tolerated. Potential for local side

effects (e.g., oral candidiasis, dysphonia) and

systemic effects at high doses.

Dupilumab

Injection site reactions, conjunctivitis, keratitis,

nasopharyngitis, headache, bronchitis, sinusitis.

[11][12]

Benralizumab Headache, pharyngitis, pyrexia.[13][14]

Mepolizumab

Headache, injection site reactions, back pain,

fatigue, nasopharyngitis, myalgia/arthralgia.[15]

[16]

Tezepelumab
Nasopharyngitis, upper respiratory tract

infection, headache.[7][8]

Mechanism of Action: Frevecitinib Signaling
Pathway
Frevecitinib's mechanism as a pan-JAK inhibitor suggests a broad anti-inflammatory effect by

targeting multiple cytokine signaling pathways implicated in asthma pathogenesis.
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Caption: Frevecitinib inhibits JAK signaling, blocking inflammatory gene expression.

Experimental Protocols
Frevecitinib Phase 1b Trial (NCT05006521) - Part 3

Study Design: A randomized, double-blind, placebo-controlled study.

Participants: 23 subjects with moderate-to-severe asthma maintained on ICS/LABA.

Inclusion criteria included a pre-bronchodilator FEV1 between ≥50% and ≤100% of predicted

and an Asthma Control Questionnaire-6 (ACQ-6) score between ≥0.5 and ≤3.0.[17]

Intervention: Frevecitinib 4 mg administered twice daily or a matching placebo for 10

consecutive days.

Key Assessments: Pre-dose spirometry was performed on Days 1-10, with serial post-dose

measures on Days 1 and 10. Pre-dose ACQ-6 was scored on Day 1 and Day 10. Sputum

induction was performed at screening and on Day 10 in a subset of subjects.

Representative Biologic Pivotal Trial: Tezepelumab
(NAVIGATOR)
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Study Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled, parallel-

group trial.[18]

Participants: 1061 patients aged 12-80 years with severe, uncontrolled asthma receiving

medium- or high-dose ICS plus at least one other controller medication.[8]

Intervention: Tezepelumab 210 mg or placebo administered subcutaneously every 4 weeks

for 52 weeks.[19]

Primary Endpoint: The annualized asthma exacerbation rate over the 52-week treatment

period.[18]

Key Secondary Endpoints: Effect on pre-bronchodilator FEV1, ACQ-6 score, Asthma Quality

of Life Questionnaire (AQLQ) score, and Asthma Symptom Diary (ASD) score.[8]

Experimental Workflow: Typical Asthma Clinical
Trial
The following diagram illustrates a typical workflow for a clinical trial evaluating a new asthma

therapeutic.
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Caption: A standard workflow for an asthma clinical trial from screening to data analysis.

Conclusion
Frevecitinib, with its novel inhaled pan-JAK inhibitor mechanism, presents a promising new

approach to asthma management. Early data are encouraging, suggesting a potential to

improve lung function and asthma control with a favorable safety profile due to targeted lung

delivery. As Frevecitinib progresses into late-stage clinical development, further data will be

crucial to fully elucidate its position relative to the current standard-of-care, including the well-
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established efficacy of biologic therapies in specific patient populations. The upcoming Phase

2b trial will be a critical next step in defining the future role of Frevecitinib in the asthma

treatment landscape.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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